molecular formula C12H12N2 B14329774 1,4-Benzenedicarbonitrile, 2-butyl- CAS No. 106853-93-4

1,4-Benzenedicarbonitrile, 2-butyl-

Cat. No.: B14329774
CAS No.: 106853-93-4
M. Wt: 184.24 g/mol
InChI Key: VIYJQLIUXRXNAY-UHFFFAOYSA-N
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Description

1,4-Benzenedicarbonitrile, 2-butyl- is an organic compound with the molecular formula C12H10N2. It is a derivative of benzenedicarbonitrile, where the 2-position on the benzene ring is substituted with a butyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarbonitrile, 2-butyl- can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenedicarbonitrile with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1,4-benzenedicarbonitrile, 2-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarbonitrile, 2-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: 1,4-Benzenedicarboxylic acid, 2-butyl-.

    Reduction: 1,4-Benzenediamine, 2-butyl-.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

1,4-Benzenedicarbonitrile, 2-butyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarbonitrile, 2-butyl- depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the butyl group can act as an electron-donating group, stabilizing the intermediate carbocation and directing the incoming electrophile to the ortho and para positions relative to the butyl group. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarbonitrile: The parent compound without the butyl substitution.

    1,4-Benzenedicarboxylic acid: The carboxylic acid derivative.

    1,4-Benzenediamine: The diamine derivative.

Uniqueness

1,4-Benzenedicarbonitrile, 2-butyl- is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The butyl group increases the compound’s hydrophobicity and can affect its solubility in various solvents. Additionally, the butyl group can provide steric hindrance, impacting the compound’s behavior in chemical reactions compared to its unsubstituted counterparts.

Properties

CAS No.

106853-93-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-butylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C12H12N2/c1-2-3-4-11-7-10(8-13)5-6-12(11)9-14/h5-7H,2-4H2,1H3

InChI Key

VIYJQLIUXRXNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)C#N)C#N

Origin of Product

United States

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